molecular formula C27H27FN8O3 B032306 no finder CAS No. 1186659-59-5

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Cat. No.: B032306
CAS No.: 1186659-59-5
M. Wt: 530.6 g/mol
InChI Key: DESOLSKAHZZIGK-UHFFFAOYSA-N
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Description

2-[(2-{[1-(N,N-Dimethylglycyl)-5-Methoxy-1h-Indol-6-Yl]amino}-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]-6-Fluoro-N-Methylbenzamide is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidines.

Preparation Methods

The synthesis of 2-[(2-{[1-(N,N-Dimethylglycyl)-5-Methoxy-1h-Indol-6-Yl]amino}-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]-6-Fluoro-N-Methylbenzamide typically involves multiple steps, starting from readily available starting materialsReaction conditions may involve the use of various reagents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and specific catalysts to facilitate the reactions .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

Scientific Research Applications

2-[(2-{[1-(N,N-Dimethylglycyl)-5-Methoxy-1h-Indol-6-Yl]amino}-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]-6-Fluoro-N-Methylbenzamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting specific protein kinases, such as Protein Kinase B (PKB or Akt). It binds to the ATP-binding site of the kinase, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts signaling pathways that promote cell proliferation and survival, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Compared to other pyrrolo[2,3-d]pyrimidine derivatives, 2-[(2-{[1-(N,N-Dimethylglycyl)-5-Methoxy-1h-Indol-6-Yl]amino}-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]-6-Fluoro-N-Methylbenzamide is unique due to its specific substitution pattern and the presence of the indole moiety. Similar compounds include:

Properties

IUPAC Name

2-[[2-[[1-[2-(dimethylamino)acetyl]-5-methoxyindol-6-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-6-fluoro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27FN8O3/c1-29-26(38)23-17(28)6-5-7-18(23)31-25-16-8-10-30-24(16)33-27(34-25)32-19-13-20-15(12-21(19)39-4)9-11-36(20)22(37)14-35(2)3/h5-13H,14H2,1-4H3,(H,29,38)(H3,30,31,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESOLSKAHZZIGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC=C1F)NC2=NC(=NC3=C2C=CN3)NC4=C(C=C5C=CN(C5=C4)C(=O)CN(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27FN8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186659-59-5
Record name GSK-1838705A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186659595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-1838705A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6545R69M8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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